Cas no 87-24-1 (Ethyl 2-methylbenzoate)

Ethyl 2-methylbenzoate structure
Ethyl 2-methylbenzoate structure
商品名:Ethyl 2-methylbenzoate
CAS番号:87-24-1
MF:C10H12O2
メガワット:164.201083183289
MDL:MFCD00009112
CID:34412
PubChem ID:87576269

Ethyl 2-methylbenzoate 化学的及び物理的性質

名前と識別子

    • Ethyl O-methylbenzoate
    • Ethyl 2-methylbenzoate
    • Ethyl o-Toluate
    • 2-METHYLBENZOIC ACID ETHYL ESTER
    • 2-METHYL-BENZOIC ACID ETHYL ESTER
    • Ethyl 2-methylbenzoa
    • ETHYL 2-TOLUATE
    • ethyl methylbenzoate
    • Ethyl orthotoluate
    • ETHYL-2-METHYLBENZOATE
    • ETHYL-O-METHYLBENZOATE
    • ETHYL-O-TOLUATE
    • O-TOLUIC A
    • O-TOLUIC ACID ETHYL ESTER
    • P-ETHYLACETOPHENONE
    • RARECHEM AL BI 0047
    • Benzoic acid, 2-methyl-, ethyl ester
    • ETHYL ORTHO TOLUATE
    • SOUAXOGPALPTTC-UHFFFAOYSA-N
    • 384Q41M534
    • Ethylo-Toluate
    • PubChem15493
    • o-Toluic acid, ethyl ester
    • DSSTox_CID_20711
    • DSSTox_RID_79559
    • DSSTox_GSID_4
    • Ethyl2-methylbenzoate
    • CS-0151742
    • DTXCID2020711
    • FT-0626356
    • NCGC00255547-01
    • NSC29048
    • Tox21_302249
    • EINECS 201-734-6
    • SOUAXOGPALPTTC-UHFFFAOYSA-
    • AI3-04247
    • AS-57665
    • CAS-87-24-1
    • ETHYL-O-METHYL BENZOATE
    • SCHEMBL1569293
    • NSC 29048
    • A842049
    • UNII-384Q41M534
    • CHEMBL1882976
    • 87-24-1
    • NSC-29048
    • NCGC00164111-01
    • DTXSID4040711
    • T0294
    • AKOS005206857
    • InChI=1/C10H12O2/c1-3-12-10(11)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3
    • MFCD00009112
    • Q27256740
    • o-Toluylic acid, ethyl ester
    • o-Toluic acid, ethyl ester (6CI, 7CI, 8CI)
    • o-Toluic acid, ethyl ester (8CI)
    • doi:10.14272/SOUAXOGPALPTTC-UHFFFAOYSA-N.1
    • NS00039180
    • DB-056987
    • MDL: MFCD00009112
    • インチ: 1S/C10H12O2/c1-3-12-10(11)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3
    • InChIKey: SOUAXOGPALPTTC-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C(C)=CC=CC=1)OCC
    • BRN: 2042517

計算された属性

  • せいみつぶんしりょう: 164.08400
  • どういたいしつりょう: 164.084
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 154
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

  • 色と性状: 無色液体
  • 密度みつど: 1.032
  • ゆうかいてん: Not available
  • ふってん: 227°C
  • フラッシュポイント: 91 ºC
  • 屈折率: 1.507-1.509
  • PSA: 26.30000
  • LogP: 2.17170
  • じょうきあつ: 0.1±0.4 mmHg at 25°C
  • ようかいせい: 未確定

Ethyl 2-methylbenzoate セキュリティ情報

  • ヒント:に警告
  • シグナルワード:warning
  • 危害声明: H227
  • 警告文: P210-P280-P370+P378-P403+P235-P501
  • WGKドイツ:3
  • 危険カテゴリコード: R41
  • セキュリティの説明: S26-S39
  • 危険物標識: Xi
  • リスク用語:R41
  • ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
  • TSCA:Yes

Ethyl 2-methylbenzoate 税関データ

  • 税関コード:2916399090
  • 税関データ:

    中国税関コード:

    2916399090

    概要:

    29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

    要約:

    29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

Ethyl 2-methylbenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X14605-5g
Ethyl 2-methylbenzoate
87-24-1 98%
5g
¥42.0 2024-07-18
TRC
E937573-10g
Ethyl 2-Methylbenzoate
87-24-1
10g
$ 65.00 2022-06-05
eNovation Chemicals LLC
D757060-500g
Ethyl 2-methylbenzoate
87-24-1 98%
500g
$465 2023-05-17
Chemenu
CM154182-100g
Ethyl O-methylbenzoate
87-24-1 95%
100g
$103 2023-01-09
eNovation Chemicals LLC
D757060-100g
Ethyl 2-methylbenzoate
87-24-1 98%
100g
$90 2024-06-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E156531-500g
Ethyl 2-methylbenzoate
87-24-1 >98.0%(GC)
500g
¥2471.90 2023-09-03
abcr
AB142658-25g
o-Toluic acid ethyl ester, 98%; .
87-24-1 98%
25g
€59.10 2024-04-16
Aaron
AR0035JM-5g
Ethyl 2-methylbenzoate
87-24-1 98%
5g
$5.00 2025-01-21
Ambeed
A474432-5g
Ethyl 2-methylbenzoate
87-24-1 98%
5g
$10.0 2024-04-16
Ambeed
A474432-25g
Ethyl 2-methylbenzoate
87-24-1 98%
25g
$22.0 2024-04-16

Ethyl 2-methylbenzoate 合成方法

Synthetic Routes 1

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Ethanol ;  2 h, reflux
リファレンス
Synthesis and antimicrobial activity of new prenylated 2-pyrone derivatives
Obi, Grace; et al, Synthetic Communications, 2020, 50(5), 726-734

Synthetic Routes 2

はんのうじょうけん
1.1 Reagents: Sodium acetate Catalysts: Palladium diacetate ,  (1R)-1-[(1R)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diethylphosphino)ferro… Solvents: Ethanol ;  20 h, 135 °C
リファレンス
An Efficient Catalyst for Pd-Catalyzed Carbonylation of Aryl Arenesulfonates
Cai, Chaoxian; et al, Organic Letters, 2006, 8(22), 5161-5164

Synthetic Routes 3

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: 1638843-58-9 (polystyrene bounded) ;  3 h, 1 atm, 70 °C
リファレンス
Polymer supported Pd catalyzed carbonylation of aryl bromides for the synthesis of aryl esters and amides
Islam, Sk Manirul; et al, RSC Advances, 2014, 4(73), 38986-38999

Synthetic Routes 4

はんのうじょうけん
1.1 Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Palladium trifluoroacetate Solvents: N-Methyl-2-pyrrolidone ;  rt; 24 h, 145 - 155 °C
リファレンス
Synthesis of Aromatic Esters via Pd-Catalyzed Decarboxylative Coupling of Potassium Oxalate Monoesters with Aryl Bromides and Chlorides
Shang, Rui; et al, Journal of the American Chemical Society, 2009, 131(16), 5738-5739

Synthetic Routes 5

はんのうじょうけん
1.1 Catalysts: Tetramethylurea ,  Dichlorobis(triphenylphosphine)palladium
リファレンス
Preparation of carboxylic acid derivatives
, Japan, , ,

Synthetic Routes 6

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)imide ;  10 min, 30 °C
1.2 12 h, 30 °C
リファレンス
Scope and mechanistic insights into the use of tetradecyl(trihexyl)phosphonium bistriflimide: a remarkably selective ionic liquid solvent for substitution reactions
McNulty, James; et al, Chemistry - A European Journal, 2006, 12(36), 9314-9322

Synthetic Routes 7

はんのうじょうけん
1.1 Reagents: Cesium carbonate ,  Manganese oxide (MnO2) ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: 1-Butyl-3-methylimidazolium tetrafluoroborate Solvents: 1-Butyl-3-methylimidazolium tetrafluoroborate ;  rt; 24 h, rt
リファレンス
The dual role of ionic liquid BmimBF4, precursor of N-heterocyclic carbene and solvent, in the oxidative esterification of aldehydes
Chiarotto, Isabella; et al, Tetrahedron, 2013, 69(37), 8088-8095

Synthetic Routes 8

はんのうじょうけん
1.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran ,  Hexane ,  Cyclohexane ;  -48 °C
1.2 Solvents: Tetrahydrofuran ;  -48 °C
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
A flow microreactor system enables organolithium reactions without protecting alkoxycarbonyl groups
Nagaki, Aiichiro; et al, Chemistry - A European Journal, 2010, 16(36), 11167-11177

Synthetic Routes 9

はんのうじょうけん
1.1 Solvents: Acetonitrile ;  1 h, rt; 72 h, rt
リファレンス
Photochemical reactions of 1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-ones
Chang, Shi-Yi; et al, European Journal of Organic Chemistry, 2006, (20), 4648-4657

Synthetic Routes 10

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Catalysts: Ferric chloride hexahydrate Solvents: Hexane ,  Water ;  14 h, 80 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  neutralized
リファレンス
Fe-catalyzed esterification of amides via C-N bond activation
Chen, Xiuling; et al, RSC Advances, 2018, 8(9), 4571-4576

Synthetic Routes 11

はんのうじょうけん
1.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran ,  Hexane ,  Cyclohexane ;  rt → -48 °C; 0.06 s, -48 °C
1.2 Solvents: Tetrahydrofuran ;  2.3 s, -48 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  30 s, cooled
リファレンス
Aryllithium compounds bearing alkoxycarbonyl groups: generation and reactions using a microflow system
Nagaki, Aiichiro; et al, Angewandte Chemie, 2008, 47(41), 7833-7836

Synthetic Routes 12

はんのうじょうけん
1.1 Catalysts: Palladium diacetate Solvents: N-Methyl-2-pyrrolidone ;  24 h, 140 °C; 140 °C → rt
リファレンス
Ligand free palladium catalyzed decarboxylative cross-coupling of aryl halides with oxalate monoester salts
Li, Yan; et al, Tetrahedron Letters, 2012, 53(43), 5796-5799

Synthetic Routes 13

はんのうじょうけん
1.1 Reagents: Acetone Catalysts: Palladium diacetate ,  X-Phos ;  20 min, rt
1.2 Catalysts: Potassium carbonate ;  20 min, rt
1.3 overnight, 50 °C
リファレンス
Pd-Catalyzed Aldehyde to Ester Conversion: A Hydrogen Transfer Approach
Tschaen, Brittany A.; et al, Organic Letters, 2013, 15(3), 500-503

Synthetic Routes 14

はんのうじょうけん
リファレンス
A high yield route to ethyl esters of carboxylic acids
Downie, Ian M.; et al, Tetrahedron, 1982, 38(10),

Synthetic Routes 15

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  8 h, 55 °C
リファレンス
LiCl-Promoted Pd(II)-catalyzed ortho carbonylation of N,N-dimethylbenzylamines
Li, Hu; et al, Dalton Transactions, 2010, 39(43), 10442-10446

Synthetic Routes 16

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)imide ;  10 min, 30 °C
1.2 12 h, 30 °C
リファレンス
A mild esterification process in phosphonium salt ionic liquid
McNulty, James; et al, Tetrahedron Letters, 2005, 46(21), 3641-3644

Synthetic Routes 17

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: 2-Nitrobenzeneseleninic acid Solvents: Water ;  rt
リファレンス
o-Nitrobenzeneseleninic acid
Renga, James M., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,

Synthetic Routes 18

はんのうじょうけん
1.1 Catalysts: Sulfuric acid ;  13 h, 110 - 120 °C
リファレンス
A Simple, Efficient, Green, Cost Effective and Chemoselective Process for the Esterification of Carboxylic Acids
Rekha, Vamsi V.; et al, Organic Process Research & Development, 2009, 13(4), 769-773

Synthetic Routes 19

はんのうじょうけん
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Palladium diacetate Solvents: Ethanol ;  10 bar, rt; rt → 125 °C; 20 min, 125 °C; 30 bar, 125 °C; 125 °C → 50 °C; 20 min, 50 °C
1.2 Reagents: Sodium chloride Solvents: Diethyl ether ,  Water ;  50 °C
リファレンス
Alkoxycarbonylation of aryl iodides using gaseous carbon monoxide and pre-pressurized reaction vessels in conjunction with microwave heating
Kormos, Chad M.; et al, Organic & Biomolecular Chemistry, 2007, 5(1), 65-68

Synthetic Routes 20

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Potassium iodide ,  Oxygen Catalysts: Palladium ;  12 h, 3 bar, 100 °C
リファレンス
Tunable Pd/C-catalyzed oxidative alkoxycarbonylation/aminocarbonylation of aryl hydrazines with alcohols/inert tertiary amines through C-N bond activation
Kolekar, Yuvraj A.; et al, New Journal of Chemistry, 2022, 46(30), 14421-14426

Synthetic Routes 21

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Ethanol ;  12 h, reflux; reflux → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized, rt
リファレンス
SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes: A Link between Ketone Conformation and Reactivity
Agasti, Soumitra; et al, Journal of the American Chemical Society, 2021, 143(9), 3655-3661

Synthetic Routes 22

はんのうじょうけん
1.1 Reagents: Zinc ,  Sodium iodide Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Tetrahydrofuran ;  24 h, rt
リファレンス
Nickel-Catalyzed Methylation of Aryl Halides with Deuterated Methyl Iodide
Hu, Lu; et al, Angewandte Chemie, 2016, 55(33), 9743-9747

Synthetic Routes 23

はんのうじょうけん
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
リファレンス
Transition metal complex catalyzed carbonylation of organic halides in the presence of molecular sieves instead of base
Urata, Hisao; et al, Tetrahedron Letters, 1991, 32(36), 4733-6

Synthetic Routes 24

はんのうじょうけん
1.1 Reagents: Manganese Catalysts: Chlorotrimethylsilane ,  2,2′-Bipyridine ,  Cobalt dibromide Solvents: Dimethylformamide ,  Pyridine ;  20 h, 60 °C
リファレンス
Cobalt-Catalyzed Esterification of Amides
Bourne-Branchu, Yann; et al, Chemistry - A European Journal, 2017, 23(42), 10043-10047

Synthetic Routes 25

はんのうじょうけん
1.1 Reagents: Sodium carbonate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: 1,4-Dioxane ;  16 h, 110 °C
リファレンス
Palladium-Catalyzed Carbonylations of Arylboronic Acids: Synthesis of Arylcarboxylic Acid Ethyl Esters
Liang, Apeng; et al, Advanced Synthesis & Catalysis, 2015, 357(14-15), 3104-3108

Ethyl 2-methylbenzoate Raw materials

Ethyl 2-methylbenzoate Preparation Products

Ethyl 2-methylbenzoate 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:87-24-1)Ethyl 2-methylbenzoate
A842049
清らかである:99%
はかる:500g
価格 ($):307.0